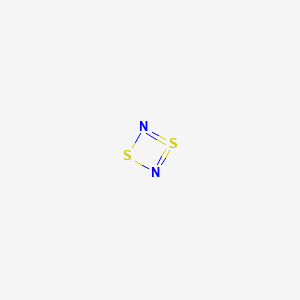

Disulfur dinitride

Description

Properties

CAS No. |

25474-92-4 |

|---|---|

Molecular Formula |

N2S2 |

Molecular Weight |

92.15 g/mol |

IUPAC Name |

1λ4,3-dithia-2,4-diazacyclobuta-1,4-diene |

InChI |

InChI=1S/N2S2/c1-3-2-4-1 |

InChI Key |

HGFWWXXKPBDJAH-UHFFFAOYSA-N |

SMILES |

N1=S=NS1 |

Canonical SMILES |

N1=S=NS1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Disulfur Dinitride from Tetrasulfur Tetranitride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of disulfur dinitride (S₂N₂), a critical reagent and precursor in various fields of chemical research. The primary focus of this document is the detailed methodology for the preparation of S₂N₂ from the thermal decomposition of tetrasulfur tetranitride (S₄N₄) over a silver catalyst. This guide includes detailed experimental protocols, quantitative data, safety precautions, and visual representations of the synthetic pathway and experimental setup to ensure clarity and reproducibility for researchers. The inherent instability and explosive nature of both the precursor and the product necessitate strict adherence to the safety protocols outlined herein.

Introduction

This compound (S₂N₂) is a unique inorganic heterocyclic compound with a square planar molecular structure. It serves as a key precursor to the polymeric superconductor, polythiazyl ((SN)ₓ), and is a valuable reagent in the synthesis of various sulfur-nitrogen compounds. The most common and reliable method for synthesizing S₂N₂ involves the thermal pyrolysis of tetrasulfur tetranitride (S₄N₄) in the gas phase over a silver catalyst. This process, while effective, requires careful control of reaction parameters and stringent safety measures due to the explosive nature of both S₄N₄ and S₂N₂. This guide aims to provide a detailed, practical, and safety-conscious protocol for the successful synthesis of this compound.

Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of tetrasulfur tetranitride and this compound is crucial for safe and effective synthesis.

| Property | Tetrasulfur Tetranitride (S₄N₄) | This compound (S₂N₂) |

| Chemical Formula | S₄N₄ | S₂N₂ |

| Molar Mass | 184.28 g/mol | 92.14 g/mol |

| Appearance | Orange crystalline solid | Colorless crystalline solid |

| Melting Point | 178-187 °C (decomposes) | Decomposes explosively above 30 °C |

| Solubility | Soluble in benzene, CS₂, dioxane; insoluble in water | Soluble in diethyl ether |

| Hazards | Shock and friction sensitive explosive | Highly explosive, shock and temperature sensitive |

Synthesis Methodology

The synthesis of this compound from tetrasulfur tetranitride is achieved through the catalytic thermal decomposition of S₄N₄. The overall reaction is as follows:

S₄N₄(g) → 2S₂N₂(g)

This reaction is facilitated by passing the vapor of S₄N₄ over a heated silver catalyst.

Catalytic Role of Silver

Initially, it was believed that metallic silver was the catalyst. However, further studies have shown that the silver first reacts with sulfur produced from the partial decomposition of S₄N₄ to form silver sulfide (Ag₂S). This in-situ generated Ag₂S is the true catalyst for the conversion of the remaining S₄N₄ into S₂N₂.

Experimental Protocol

Warning: This procedure involves highly explosive materials and should only be performed by trained personnel in a well-ventilated fume hood and behind a blast shield.

Materials:

-

Tetrasulfur tetranitride (S₄N₄)

-

Silver wool

-

Glass tube (Pyrex)

-

Two-stage furnace

-

High-vacuum pump

-

Cold trap (e.g., liquid nitrogen)

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Apparatus Setup: A schematic of a typical apparatus is shown in Figure 1. A Pyrex glass tube is packed with silver wool in the center. This tube is placed within a two-stage furnace. One end of the tube is connected to a vessel containing S₄N₄, and the other end is connected to a series of cold traps and a high-vacuum pump.

-

Preparation of S₄N₄: The S₄N₄ precursor should be purified, for instance by sublimation, before use as purer samples are more sensitive.

-

Reaction Conditions:

-

The furnace section containing the silver wool is heated to a temperature of 250-300 °C.

-

The vessel containing S₄N₄ is gently heated to a temperature sufficient to induce sublimation (around 80-100 °C).

-

The entire system is maintained under a low pressure of approximately 1 mmHg.

-

-

Synthesis:

-

Gaseous S₄N₄ is passed over the heated silver wool.

-

The volatile S₂N₂ product is carried downstream and collected in a cold trap cooled with liquid nitrogen.

-

-

Product Collection and Storage:

-

After the reaction is complete, the system is carefully brought back to atmospheric pressure with an inert gas.

-

The collected S₂N₂, a colorless crystalline solid, is highly volatile and must be handled at low temperatures.

-

S₂N₂ should be stored at low temperatures (e.g., in a freezer at -20 °C or below) to prevent polymerization and decomposition.

-

Quantitative Data

| Parameter | Value | Reference |

| Reaction Temperature | 250 - 300 °C | |

| Pressure | ~1 mmHg | |

| Yield (before sublimation) | ~80% |

Reaction Mechanism and Experimental Workflow

To visually represent the process, the following diagrams have been generated using the DOT language.

Figure 1: Catalytic Conversion of S₄N₄ to S₂N₂.

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Safety and Handling

Extreme caution is paramount when working with S₄N₄ and S₂N₂.

-

Explosion Hazard: Both compounds are primary explosives and are sensitive to shock, friction, and heat. Avoid grinding or subjecting the materials to any form of impact.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, and flame-resistant lab coat.

-

Blast Shield: All manipulations should be conducted behind a certified blast shield.

-

Scale: Work with the smallest quantities of material possible.

-

Temperature Control: S₂N₂ decomposes explosively above 30 °C. It is crucial to maintain low temperatures during collection and storage.

-

Static Discharge: Take precautions to prevent static discharge, which could initiate detonation.

-

Disposal: Consult your institution's safety guidelines for the proper disposal of explosive materials. Small quantities can be decomposed by carefully adding a reducing agent in a suitable solvent, but this should only be done by experienced personnel.

Characterization of this compound

The synthesized S₂N₂ can be characterized by various analytical techniques to confirm its identity and purity.

| Technique | Observation |

| Appearance | Colorless, volatile crystals |

| Infrared (IR) Spectroscopy | Key vibrational modes can be identified and compared to literature values. |

| Raman Spectroscopy | Complementary to IR, provides information on the symmetric vibrational modes. |

| Mass Spectrometry | The molecular ion peak at m/z = 92 confirms the molecular weight. |

| X-ray Crystallography | Confirms the square planar structure of the molecule. |

Conclusion

The synthesis of this compound from tetrasulfur tetranitride is a well-established yet hazardous procedure. This guide provides a detailed framework for researchers to safely and effectively produce S₂N₂. By adhering to the outlined experimental protocols, understanding the properties of the involved compounds, and prioritizing safety, this valuable synthetic precursor can be accessed for further research and development. The provided diagrams and quantitative data serve as a quick reference to facilitate the successful execution of this synthesis.

Unveiling the Electronic Landscape of Disulfur Dinitride (S₂N₂): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfur dinitride (S₂N₂), a unique inorganic square-planar molecule, has garnered significant attention due to its fascinating electronic properties and its role as a precursor to the polymeric superconductor, poly(sulfur nitride) ((SN)ₓ). This technical guide provides a comprehensive overview of the electronic structure of S₂N₂, detailing its synthesis, molecular and crystal structure, and the theoretical and experimental investigations into its bonding and electronic states. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key characterization techniques are provided. Furthermore, a visualization of the bonding in S₂N₂ is presented to elucidate its complex electronic nature.

Introduction

This compound (S₂N₂) is a pale yellow, volatile, and crystalline solid at low temperatures.[1] Its simple formula belies a complex electronic structure that has been the subject of numerous theoretical and experimental studies. The molecule is a four-membered ring of alternating sulfur and nitrogen atoms, exhibiting a planar, almost perfectly square geometry.[1] The electronic properties of S₂N₂ are of fundamental interest, not only for understanding the nature of bonding in sulfur-nitrogen compounds but also because of its spontaneous solid-state polymerization to the metallic and superconducting polymer, (SN)ₓ.[2] This guide delves into the core electronic properties of the S₂N₂ monomer, providing a foundational understanding for researchers in materials science and related fields.

Synthesis of this compound (S₂N₂)

The primary method for synthesizing S₂N₂ involves the catalytic thermal decomposition of tetrasulfur tetranitride (S₄N₄) vapor over silver wool.

Experimental Protocol: Synthesis of S₂N₂

Materials:

-

Tetrasulfur tetranitride (S₄N₄)

-

Silver wool

-

Inert gas (e.g., Argon)

-

Solvent for purification (e.g., diethyl ether)

-

Vacuum apparatus with a cold finger/trap

-

Apparatus Setup: A vacuum line apparatus is assembled with a reaction tube containing silver wool. The reaction tube is connected to a sublimation chamber for the S₄N₄ precursor and a cold trap (e.g., a cold finger cooled with liquid nitrogen) to collect the S₂N₂ product.

-

Precursor Preparation: A known quantity of S₄N₄ (e.g., 0.60 g) is placed in the sublimation chamber.[1] The entire apparatus is evacuated to a low pressure (e.g., 1 mmHg).[1]

-

Reaction: The silver wool in the reaction tube is heated to a temperature between 250-300 °C.[1] The S₄N₄ is gently heated to induce sublimation, and its vapor is passed over the hot silver wool.

-

Catalysis and Conversion: The heated silver wool catalyzes the decomposition of S₄N₄ into S₂N₂. The silver reacts with sulfur byproducts to form silver sulfide (Ag₂S), which also acts as a catalyst.[3]

-

Product Collection: The gaseous S₂N₂ product passes through the reaction zone and is collected as a white crystalline solid on the liquid nitrogen-cooled cold trap.

-

Purification: The collected S₂N₂ can be purified by sublimation under vacuum. It is soluble in diethyl ether, which can be used for further purification if necessary.[1]

-

Storage and Handling: S₂N₂ is highly unstable and can decompose explosively above 30 °C.[1] It is also shock-sensitive. All manipulations should be carried out at low temperatures and with appropriate safety precautions. Traces of water can cause it to polymerize back to S₄N₄.[1]

Molecular and Crystal Structure

The molecular and crystal structure of S₂N₂ has been elucidated primarily through single-crystal X-ray diffraction.

Molecular Geometry

S₂N₂ is a planar molecule with D₂h symmetry.[4] The four atoms form a nearly perfect square, with alternating sulfur and nitrogen atoms.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction of S₂N₂

Crystal Growth:

-

Single crystals of S₂N₂ are grown by slow sublimation of the purified compound onto a cold surface within a vacuum apparatus.

Data Collection and Refinement: [5][6][7][8]

-

Crystal Mounting: A suitable single crystal of S₂N₂ is selected under a microscope in a cold stream of nitrogen gas (typically around 100 K to prevent decomposition) and mounted on a goniometer head.

-

X-ray Source: A diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used.

-

Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A complete dataset is collected by rotating the crystal through a series of angles.

-

Data Processing: The raw diffraction data is processed to correct for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms in the unit cell.

-

Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares methods against the experimental diffraction data. Software such as SHELXL is commonly used for this purpose.

Crystallographic and Bond Parameter Data

The following tables summarize the key crystallographic and molecular geometry data for S₂N₂.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Monoclinic | P2₁/n | 4.485 | 3.767 | 8.452 | 90 | 106.43 | 90 | 2 |

Table 1: Crystallographic Data for S₂N₂.

| Bond | Bond Length (Å) | Angle | Bond Angle (°) |

| S-N | 1.651 - 1.657 | N-S-N | 89.6 - 90.1 |

| S-N-S | 90.4 - 90.9 |

Table 2: Molecular Geometry of S₂N₂.[1]

Electronic Properties

The electronic structure of S₂N₂ is characterized by a 6π-electron system, which has led to discussions about its potential aromaticity. However, theoretical and experimental evidence also points to a significant singlet diradical character.

Bonding in S₂N₂

The bonding in S₂N₂ can be described as a resonance hybrid of several contributing structures. A spin-coupled valence bond approach describes the molecule as having four framework sigma bonds, with the nitrogen atoms carrying a high negative charge and the sulfur atoms a corresponding positive charge.[1] Two π electrons from the sulfur atoms are coupled across the ring, leading to an overall singlet diradical character.[1]

Experimental Protocol: UV-Photoelectron Spectroscopy (UV-PES) of S₂N₂

UV-PES is a powerful technique for probing the energies of valence molecular orbitals.

Instrumentation and Procedure: [9][10][11]

-

Sample Introduction: Gaseous S₂N₂, obtained by sublimation of the solid, is introduced into a high-vacuum chamber.

-

Ionization Source: The sample is irradiated with a monochromatic beam of ultraviolet photons, typically from a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV).

-

Photoelectron Ejection: The UV photons cause the ejection of valence electrons from the S₂N₂ molecules.

-

Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer (e.g., a hemispherical or cylindrical mirror analyzer).

-

Spectrum Generation: A spectrum of photoelectron intensity versus binding energy is generated. The binding energy (BE) is calculated as BE = hν - KE, where hν is the photon energy and KE is the measured kinetic energy of the photoelectron.

-

Data Analysis: The resulting spectrum is analyzed to identify the ionization potentials corresponding to the removal of electrons from different molecular orbitals. The experimental results are often compared with theoretical calculations to assign the spectral features.

Theoretical Calculations and Electronic Structure

A variety of computational methods, including ab initio molecular orbital theory, Density Functional Theory (DFT), and Complete Active Space Self-Consistent Field (CASSCF), have been employed to investigate the electronic structure of S₂N₂.[3][9][12] These calculations provide insights into orbital energies, electronic transitions, and the diradical character of the molecule.

| Method | Property | Value | Reference |

| ab initio | Lowest Ionization Potential (π electron) | ~10.5 eV | [3] |

| CASSCF | Singlet-Triplet Energy Gap | Large | [12] |

| DFT (B3LYP) | HOMO-LUMO Gap | Large | [12] |

Table 3: Selected Theoretical Electronic Properties of S₂N₂.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the S₂N₂ molecule, which are related to its bonding and structure.

| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) (Ar matrix) | Calculated Frequency (cm⁻¹) |

| ν₁ (S-N stretch) | Ag | 674 | 675 |

| ν₂ (S-N stretch) | B₁g | 865 | 866 |

| ν₃ (Ring deformation) | B₂g | 345 | 344 |

| ν₄ (S-N stretch) | B₁u | 878 | 879 |

| ν₅ (Ring deformation) | B₂u | 467 | 468 |

| ν₆ (Out-of-plane bend) | B₃u | 316 | 315 |

Table 4: Experimental and Calculated Vibrational Frequencies of S₂N₂.[4][13]

Conclusion

This compound (S₂N₂) possesses a unique and complex electronic structure that continues to be an active area of research. Its planar, high-symmetry geometry, combined with a 6π-electron system and significant diradical character, gives rise to its interesting chemical and physical properties. The detailed experimental protocols and compiled data presented in this guide provide a solid foundation for researchers and professionals seeking to understand and further investigate the electronic landscape of this remarkable molecule and its potential applications, particularly in the context of its famous polymer, (SN)ₓ. The interplay of experimental and theoretical approaches is crucial for a complete understanding of the electronic properties of S₂N₂ and for guiding the design of new materials with tailored electronic functionalities.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. ab initio Molecular orbital study of disulphur dinitride, S2N2 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. khwarizmi.org [khwarizmi.org]

- 8. oxfordneutronschool.org [oxfordneutronschool.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. UV Photoelectron Spectroscopy of Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. researchgate.net [researchgate.net]

The Thermal Decomposition of Disulfur Dinitride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfur dinitride (S₂N₂), a unique inorganic heterocyclic compound, is a metastable molecule of significant interest due to its role as the precursor to the polymeric superconductor, polythiazyl ((SN)ₓ). However, its utility is intrinsically linked to its thermal instability. This technical guide provides a comprehensive overview of the thermal decomposition of S₂N₂, focusing on its primary decomposition pathway—solid-state polymerization—and the competing explosive decomposition. This document synthesizes available data on reaction mechanisms, experimental protocols for its synthesis, and the limited quantitative parameters associated with its decomposition, aiming to provide a foundational resource for researchers in materials science and related fields.

Introduction

This compound (S₂N₂) is a colorless, crystalline solid with a square planar molecular structure.[1] Its high degree of ring strain and the nature of its sulfur-nitrogen bonds contribute to its low stability. The compound is known to be sensitive to shock and decomposes explosively at temperatures above 30°C.[1][2] The controlled thermal decomposition of S₂N₂ is, however, a critical process, as it leads to the formation of polythiazyl, (SN)ₓ, a material with metallic conductivity and superconducting properties at low temperatures.[3] Understanding and controlling the thermal behavior of S₂N₂ is therefore paramount for the synthesis of high-quality (SN)ₓ and for ensuring laboratory safety.

Synthesis of this compound (S₂N₂)

The primary route for the synthesis of S₂N₂ involves the thermal decomposition of its precursor, tetrasulfur tetranitride (S₄N₄).

Experimental Protocol: Synthesis of S₂N₂ from S₄N₄

A common method for the preparation of S₂N₂ involves passing gaseous S₄N₄ over a silver wool catalyst at elevated temperatures and reduced pressure.[1]

Materials:

-

Tetrasulfur tetranitride (S₄N₄)

-

Silver wool

-

Quartz tube furnace

-

Vacuum pump

-

Cold trap (liquid nitrogen)

Procedure:

-

A quartz tube is packed with silver wool.

-

The tube is placed in a furnace and heated to a temperature of 250–300 °C.

-

A low pressure of approximately 1 mmHg is established and maintained within the system using a vacuum pump.

-

S₄N₄ is heated to a temperature sufficient for sublimation, and its vapor is passed over the hot silver wool.

-

The S₄N₄ decomposes, and the resulting S₂N₂ is collected as a crystalline solid on a cold trap maintained at a low temperature (e.g., with liquid nitrogen).

The silver wool acts as a catalyst and also reacts with sulfur byproducts to form silver sulfide (Ag₂S).[1]

Synthesis Workflow

Caption: Workflow for the synthesis of S₂N₂.

Thermal Decomposition Pathways

The thermal decomposition of S₂N₂ can proceed via two distinct pathways: solid-state polymerization and explosive decomposition.

Solid-State Polymerization to Polythiazyl ((SN)ₓ)

The primary and most studied thermal decomposition route for S₂N₂ is its spontaneous polymerization in the solid state to form the metallic polymer, polythiazyl ((SN)ₓ).[1][3] This transformation is a topochemical reaction, where the crystal lattice of the monomer influences the structure of the resulting polymer.

Computational studies, specifically molecular dynamics simulations, have elucidated a plausible mechanism for the solid-state polymerization.[4] The process is initiated by the cleavage of a single S-N bond within one S₂N₂ ring. This ring-opening is followed by an immediate attack of the resulting radical on a neighboring S₂N₂ molecule, propagating the polymer chain.[4]

Caption: Mechanism of S₂N₂ polymerization.

The solid-state polymerization of S₂N₂ is often carried out by first subliming the S₂N₂ onto a cold surface (e.g., 0°C) to form well-ordered crystals. These crystals are then allowed to warm to room temperature, during which the polymerization occurs. The process can be completed by gentle heating to around 75°C.[5] The resulting (SN)ₓ polymer often retains the morphology of the initial S₂N₂ crystals.

Explosive Decomposition

When heated rapidly or subjected to shock, S₂N₂ undergoes a violent explosive decomposition.[1][2] This pathway is a significant safety concern in the handling and storage of this material.

While detailed experimental analysis of the explosive decomposition products is scarce due to the nature of the reaction, the elemental composition of S₂N₂ suggests the formation of gaseous nitrogen (N₂) and elemental sulfur (Sₙ) as the primary products. The high exothermicity of the reaction is driven by the formation of the very stable dinitrogen molecule.

Quantitative Data

Quantitative data on the thermal decomposition of S₂N₂ is limited due to its high reactivity and explosive nature. The following table summarizes the available information.

| Parameter | Value/Description | Source(s) |

| Explosive Decomposition Temperature | > 30 °C | [1][2] |

| Polymerization Conditions | Spontaneous in the solid state at room temperature. Can be completed by heating to ~75°C. | [5] |

| Enthalpy of Polymerization | Not experimentally determined. | - |

| Activation Energy of Polymerization | Not experimentally determined; computational studies suggest a barrier that can be lowered by pressure and temperature. | [4] |

Safety Considerations

Given the shock sensitivity and explosive nature of this compound, extreme caution must be exercised during its synthesis, handling, and storage.

-

Small Quantities: S₂N₂ should only be prepared and used in small quantities.

-

Avoid Shock and Friction: The material should be protected from mechanical shock and friction.

-

Temperature Control: Storage at low temperatures is crucial to prevent polymerization and explosive decomposition.

-

Inert Atmosphere: Handling should be performed in an inert atmosphere to prevent reactions with atmospheric moisture.

Conclusion

The thermal decomposition of this compound is a critical process that governs both its utility as a precursor to the superconductor (SN)ₓ and the significant hazards associated with its handling. The primary decomposition pathway is a solid-state polymerization, the mechanism of which has been explored through computational studies. A competing and dangerous explosive decomposition occurs at temperatures above 30°C. While a qualitative understanding of these processes exists, a significant gap remains in the experimental quantitative data regarding the kinetics and thermodynamics of S₂N₂ decomposition. Further research, potentially employing advanced and highly controlled thermal analysis techniques, is needed to fill this gap and enable safer and more controlled synthesis of (SN)ₓ and related materials.

References

An In-depth Technical Guide to the Isomers of Disulfur Dinitride (S₂N₂) and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Disulfur dinitride (S₂N₂), a fascinating and reactive sulfur-nitrogen compound, has garnered significant attention due to its unusual electronic structure and its role as a precursor to the polymeric superconductor, polythiazyl ((SN)ₓ). While the square planar, cyclic form of S₂N₂ is well-documented, recent research has unveiled a landscape of intriguing isomers with distinct stabilities and properties. This technical guide provides a comprehensive overview of the known isomers of S₂N₂, their relative stabilities based on computational studies, detailed experimental protocols for their synthesis and characterization, and a visualization of their interconversion pathways.

Core Isomers of this compound

Four primary isomers of this compound have been identified and characterized to date. The most stable and well-known is the cyclic D₂h isomer. More recently, three additional isomers were discovered through UV photolysis of the cyclic form isolated in a solid argon matrix: an open-shell trans-SNSN, an open-shell cis-SNSN, and a closed-shell C₂ᵥ dimer, (SN)₂.[1]

Relative Stability of S₂N₂ Isomers

Computational studies have been instrumental in elucidating the relative stabilities of S₂N₂ isomers. The square planar, cyclic isomer is the most thermodynamically stable. The other isomers are higher in energy, which is consistent with their generation via photochemical methods.

A 1995 computational study by Bock and co-workers at the MP2/6-311++G(3df) level of theory investigated the relative energies of a linear SNNS chain and two cyclic isomers (alternant and nonalternant), finding them to be within 12 kcal/mol of each other.[2] While these are not all the isomers currently known, this study highlights the relatively small energy differences between different S₂N₂ structures.

Table 1: Calculated Relative Energies of S₂N₂ Isomers

| Isomer | Point Group | Electronic State | Relative Energy (kcal/mol) | Reference |

| Cyclic S₂N₂ | D₂h | ¹A₁ | 0.0 | Assumed reference |

| trans-SNSN | C₂h | ³Aᵤ | Data not available in search results | [1] |

| cis-SNSN | C₂ᵥ | ³A₂ | Data not available in search results | [1] |

| (SN)₂ Dimer | C₂ᵥ | ¹A₁ | Data not available in search results | [1] |

| Linear SNNS | C₂ᵥ | ¹A₁ | ~0 (nearly identical to alternant ring) | [2] |

| Alternant Ring | C₂h | ¹A₁ | ~0 (nearly identical to linear SNNS) | [2] |

| Nonaltemant Ring | C₂ᵥ | ¹A₁ | ~12 | [2] |

Note: The relative energies for the isomers identified by Zeng et al. are not explicitly available in the provided search results and would require access to the full publication or its supporting information.

Experimental Protocols

Synthesis of Cyclic this compound (S₂N₂)

The precursor for all S₂N₂ isomer studies is the cyclic form, which is synthesized from tetrasulfur tetranitride (S₄N₄).

Procedure:

-

Precursor Preparation: Tetrasulfur tetranitride (S₄N₄) is the starting material. Caution is advised as S₄N₄ is explosive.

-

Apparatus Setup: A pyrolysis apparatus is used, typically consisting of a furnace, a tube containing a catalyst, and a cold trap. A diagram of a typical apparatus is available in the literature.[3]

-

Pyrolysis: Gaseous S₄N₄ is passed over silver metal wool at a temperature of 250–300 °C under low pressure (approximately 1 mmHg).[4] The silver wool acts as a catalyst; it reacts with sulfur from the decomposition of S₄N₄ to form Ag₂S, which then catalyzes the conversion of the remaining S₄N₄ to cyclic S₂N₂.[4][5]

-

Collection: The resulting S₂N₂ is a volatile, colorless crystalline solid that is collected on a cold finger or in a trap cooled with liquid nitrogen.[3] It readily sublimes.[4]

-

Handling and Storage: S₂N₂ is highly reactive and decomposes explosively above 30 °C.[4] It must be handled with extreme care and stored at low temperatures. It is soluble in diethyl ether.[4]

Generation of S₂N₂ Isomers via Matrix Isolation and UV Photolysis

The less stable isomers of S₂N₂ are generated and studied using the matrix isolation technique coupled with UV photolysis.

Procedure:

-

Matrix Preparation: A gaseous mixture of cyclic S₂N₂ and a large excess of an inert gas (typically argon, with a ratio of about 1:1000) is co-deposited onto a cryogenic spectroscopic window (e.g., CsI for IR spectroscopy) cooled to a very low temperature (around 10-15 K).[1] This traps individual S₂N₂ molecules in a solid, inert matrix, preventing them from reacting with each other.

-

UV Photolysis: The matrix-isolated S₂N₂ is then irradiated with ultraviolet light from a laser or a high-pressure mercury lamp. Specific wavelengths are used to induce isomerization. For the generation of trans-SNSN, cis-SNSN, and the (SN)₂ dimer, UV photolysis at wavelengths of 248 or 255 nm has been employed.[1]

-

Spectroscopic Characterization: The novel isomers are characterized in situ using infrared (IR) spectroscopy. The vibrational frequencies of the newly formed species are compared with those predicted by quantum chemical calculations to confirm their identity.

-

Photochemical Interconversion: The relationships between the different isomers can be explored by further irradiating the matrix with different wavelengths of light and observing the changes in the IR spectrum. This allows for the study of the mutual photo-interconversion reactions between the isomers.[1]

Photochemical Interconversion of S₂N₂ Isomers

The isomers of this compound are not static entities but can be interconverted through photochemical processes. The UV photolysis of cyclic S₂N₂ initiates a cascade of reactions leading to the formation of the other isomers. The precise pathways and quantum yields of these interconversions are a subject of ongoing research.

Figure 1: Synthesis and Photochemical Interconversion of S₂N₂ Isomers.

Conclusion

The study of this compound isomers reveals a complex and fascinating area of sulfur-nitrogen chemistry. Beyond the well-established cyclic S₂N₂, a family of less stable, photochemically accessible isomers exists. The combination of matrix isolation spectroscopy and high-level quantum chemical calculations has been pivotal in identifying and characterizing these transient species. For researchers in materials science and drug development, understanding the stability and reactivity of these fundamental building blocks can provide insights into the formation of novel sulfur-nitrogen compounds and their potential applications. Further research is needed to fully quantify the relative stabilities of all isomers and to map out the detailed mechanisms of their photochemical interconversions.

References

Spectroscopic Characterization of Disulfur Dinitride (S₂N₂): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfur dinitride (S₂N₂), a unique inorganic square-planar molecule with D₂h symmetry, has garnered significant interest due to its intriguing electronic structure and its role as a precursor to the polymeric superconductor, poly(sulfur nitride) (SN)ₓ. A thorough understanding of its spectroscopic properties is paramount for its identification, purification, and handling, as well as for elucidating its bonding and reactivity. This technical guide provides a comprehensive overview of the spectroscopic characterization of S₂N₂, detailing experimental protocols for its synthesis and analysis via infrared (IR), Raman, ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry (MS). All pertinent quantitative data is summarized in structured tables, and key experimental workflows and molecular properties are visualized through diagrams generated using Graphviz. Due to the hazardous and explosive nature of S₂N₂, stringent safety protocols are also outlined.

Synthesis and Handling of this compound

The primary route for synthesizing S₂N₂ involves the catalytic pyrolysis of its parent compound, tetrasulfur tetranitride (S₄N₄), over a silver wool catalyst.[1] The resulting S₂N₂ is a colorless, crystalline solid that is highly volatile and prone to explosive decomposition, necessitating careful handling in a controlled environment.

Experimental Protocol for S₂N₂ Synthesis

Materials:

-

Tetrasulfur tetranitride (S₄N₄)

-

Silver wool

-

Quartz tube

-

Two-stage furnace

-

Cold trap (liquid nitrogen)

-

High-vacuum line (< 1 mmHg)

-

Schlenk line and inert gas (e.g., argon or nitrogen)

Procedure:

-

A quartz tube is packed with a plug of silver wool.

-

The tube is placed in a two-stage furnace and connected to a high-vacuum line. A cold trap is positioned between the furnace and the vacuum pump to collect the S₂N₂ product.

-

A sample of S₄N₄ is placed in the upstream end of the quartz tube.

-

The system is evacuated to a pressure of approximately 1 mmHg.

-

The furnace is heated to 250–300 °C. The S₄N₄ sublimes and passes over the hot silver wool.[1]

-

The S₄N₄ thermally decomposes, and the resulting sulfur reacts with the silver to form silver sulfide (Ag₂S). The Ag₂S then catalyzes the conversion of the remaining S₄N₄ into gaseous S₂N₂.[1]

-

The gaseous S₂N₂ is transported under vacuum to the cold trap, which is immersed in liquid nitrogen, where it condenses as a colorless, crystalline solid.

-

Once the reaction is complete, the system is carefully brought back to atmospheric pressure with an inert gas.

-

The collected S₂N₂ crystals are quickly transferred to a pre-chilled storage container under an inert atmosphere.

Purification:

S₂N₂ can be purified by sublimation under vacuum. The crude product is gently warmed while under vacuum, and the sublimed crystals are collected on a cold probe.

Safety Precautions

This compound is a highly sensitive and explosive compound that can detonate upon shock, friction, or when heated above 30 °C.[1] Traces of water can also cause it to polymerize into S₄N₄.[1] Therefore, all handling must be performed with extreme caution.

-

Always work in a well-ventilated fume hood behind a blast shield.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and heavy-duty gloves.

-

Use non-metallic spatulas and tools to handle the solid material to avoid friction.

-

Keep the compound cold at all times (storage in a freezer at -20 °C or below is recommended).

-

Handle only small quantities at a time.

-

Avoid contact with water and other reactive substances.

-

All glassware and equipment must be scrupulously dried before use.

-

Dispose of any residual S₂N₂ by carefully reacting it with a suitable solvent in a controlled manner.

Spectroscopic Characterization

The square-planar, centrosymmetric structure of S₂N₂ (D₂h point group) dictates its spectroscopic properties. Understanding the selection rules for this point group is crucial for interpreting its vibrational and electronic spectra.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for confirming the structure of S₂N₂ and probing its bonding. The molecule has 3N-6 = 6 normal modes of vibration.

Symmetry Analysis of Vibrational Modes:

The vibrational modes of S₂N₂ are distributed among the following irreducible representations of the D₂h point group: A₁g, B₁g, B₂g, B₂u, and B₃u.

-

Raman Active Modes: A₁g, B₁g, B₂g

-

IR Active Modes: B₂u, B₃u

-

Silent Mode: There is one inactive mode.

This mutual exclusion of IR and Raman activity is a direct consequence of the molecule's center of symmetry.

Experimental Protocols:

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid-state measurements, S₂N₂ can be condensed as a thin film on a cold (e.g., liquid nitrogen cooled) CsI or KBr window. For matrix isolation studies, S₂N₂ vapor is co-deposited with a large excess of an inert gas (e.g., Ar, N₂) onto a cryogenic window.[2]

-

Raman Spectroscopy: Raman spectra are obtained by irradiating the sample with a monochromatic laser source and analyzing the scattered light. Solid samples of S₂N₂ must be cooled to low temperatures to prevent thermal decomposition induced by the laser.

Quantitative Data: Vibrational Frequencies

| Vibrational Mode | Symmetry | IR/Raman Activity | Frequency (cm⁻¹) (Argon Matrix)[2] | Assignment |

| ν₁ | A₁g | Raman | 897.5 | Symmetric S-N stretch |

| ν₂ | B₁g | Raman | 475.0 | Out-of-plane ring deformation |

| ν₃ | B₂g | Raman | 349.5 | In-plane ring deformation |

| ν₄ | B₂u | IR | 884.0 | Asymmetric S-N stretch |

| ν₅ | B₃u | IR | 354.0 | Out-of-plane ring deformation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the S₂N₂ molecule. The electronic structure of S₂N₂, a 6π-electron system, gives rise to characteristic absorptions in the UV region.

Experimental Protocol:

Gas-phase UV-Vis spectra of S₂N₂ can be obtained by passing a beam of UV-Vis light through a cell containing the sublimed vapor of the compound. For matrix-isolated samples, the spectrum is recorded through the cryogenic matrix in which the S₂N₂ is trapped.

Quantitative Data: Electronic Transitions

| Wavelength (nm) | Transition |

| ~260 | π → π |

| ~300 | n → π |

Note: Specific absorption maxima can vary depending on the phase (gas vs. matrix) and the matrix material.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of S₂N₂ and to study its fragmentation pattern, providing further confirmation of its elemental composition. Electron ionization (EI) is a common method for analyzing volatile compounds like S₂N₂.

Experimental Protocol:

A small amount of solid S₂N₂ is introduced into the mass spectrometer, where it sublimes and enters the ionization chamber. In the EI source, the gaseous molecules are bombarded with a high-energy electron beam, leading to ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Quantitative Data: Mass Spectrum

| m/z | Ion | Relative Intensity |

| 92 | [S₂N₂]⁺ | High (Molecular Ion) |

| 46 | [SN]⁺ | High |

| 32 | [S]⁺ | Moderate |

| 14 | [N]⁺ | Low |

¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the quadrupolar nature of the highly abundant ¹⁴N nucleus, which leads to broad signals, ¹⁵N NMR is the preferred NMR technique for studying nitrogen-containing compounds like S₂N₂. Isotopic labeling with ¹⁵N is often necessary to obtain a sufficiently strong signal in a reasonable timeframe.

Experimental Protocol:

To obtain a ¹⁵N NMR spectrum of S₂N₂, a sample enriched with ¹⁵N would need to be synthesized. The ¹⁵N-labeled S₂N₂ would then be dissolved in a suitable, non-reactive, deuterated solvent at low temperature. The spectrum would be acquired on a high-field NMR spectrometer equipped with a cryoprobe to enhance sensitivity.

Expected Chemical Shift:

The nitrogen atoms in the S₂N₂ ring are chemically equivalent. Therefore, a single peak is expected in the ¹⁵N NMR spectrum. The exact chemical shift would provide insight into the electronic environment of the nitrogen atoms. Based on related sulfur-nitrogen compounds, the chemical shift is expected to be in the range of +100 to +300 ppm relative to liquid ammonia.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of S₂N₂.

Molecular Orbitals and Electronic Transitions

Caption: Simplified molecular orbital diagram and electronic transitions for S₂N₂.

Mass Spectrometry Fragmentation Pathway

References

Quantum Chemical Calculations on Disulfur Dinitride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disulfur dinitride (S₂N₂), a fascinating and highly reactive inorganic ring system, has captivated the interest of chemists for decades. Its unique square planar structure, unusual bonding characteristics, and its role as a precursor to the polymeric superconductor polythiazyl, (SN)x, make it a subject of significant theoretical and experimental investigation. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, molecular properties, and reactivity of S₂N₂. The content herein is intended to be a valuable resource for researchers in inorganic chemistry, computational science, and materials science, as well as for professionals in drug development who may explore sulfur-nitrogen compounds as novel pharmacophores.

Molecular Structure and Bonding: A Tale of Aromaticity and Diradical Character

Quantum chemical calculations have been instrumental in unraveling the intricate bonding picture of S₂N₂. The molecule adopts a planar, cyclic structure with D₂h symmetry. Early theoretical studies debated the extent of its aromaticity, with the molecule possessing 6π electrons, formally satisfying Hückel's rule.[1] However, more advanced computational methods have revealed a more complex electronic structure.

Modern ab initio and density functional theory (DFT) calculations have shown that S₂N₂ exhibits significant singlet diradical character.[2] This arises from the comparable energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a multireference ground state. Methods like complete active space self-consistent field (CASSCF) are often necessary to accurately describe its electronic nature.[3] The bonding can be described as a resonance hybrid of several contributing structures, with significant charge separation, the nitrogen atoms bearing a partial negative charge and the sulfur atoms a partial positive charge.[4]

Molecular Geometry

The geometric parameters of S₂N₂ have been determined both experimentally and computationally. High-resolution gas-phase FTIR spectroscopy and X-ray diffraction studies have provided precise experimental values for the S-N bond lengths and bond angles.[1][5] Quantum chemical calculations, particularly at higher levels of theory, have shown excellent agreement with these experimental findings.

| Parameter | Experimental Value | Calculated Value (Method) | Reference |

| S-N Bond Length (Å) | 1.651, 1.657 | 1.655 (CASSCF) | [1][3] |

| N-S-N Bond Angle (°) | 89.9 | 89.6 (DFT) | [1] |

| S-N-S Bond Angle (°) | 90.4 | 90.4 (DFT) | [1] |

Table 1: Comparison of Experimental and Calculated Geometrical Parameters for S₂N₂

Vibrational Properties

The vibrational spectrum of S₂N₂ has been thoroughly investigated using both experimental techniques, such as infrared (IR) and Raman spectroscopy, and computational methods. Quantum chemical calculations of vibrational frequencies are crucial for the assignment of experimental spectra and for understanding the nature of the vibrational modes. Anharmonic frequency calculations often provide better agreement with experimental data than harmonic approximations.[5]

| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Method) | Reference |

| ν₁ | Aₖ | 475 | 474 (DFT) | |

| ν₂ | Aₖ | 869 | 871 (DFT) | |

| ν₃ | B₁ₖ | 358 | 357 (DFT) | |

| ν₄ | B₂ᵤ | 467 | 468 (VPT2) | [5] |

| ν₅ | B₃ᵤ | 845 | 846 (VPT2) | [5] |

| ν₆ | Aᵤ | - | 137 (DFT) |

Table 2: Experimental and Calculated Vibrational Frequencies of S₂N₂

Experimental Protocols

Synthesis of this compound (S₂N₂)

Caution: this compound is a shock-sensitive and thermally unstable explosive compound. All manipulations should be carried out with appropriate safety precautions, including the use of safety shields and small quantities of material.

The most common laboratory synthesis of S₂N₂ involves the thermal decomposition of tetrasulfur tetranitride (S₄N₄) over a catalyst.[4][6]

Materials and Equipment:

-

Tetrasulfur tetranitride (S₄N₄)

-

Silver wool or silver sulfide catalyst

-

Quartz tube furnace

-

High-vacuum line

-

Cold trap (liquid nitrogen)

-

Schlenk flask

Procedure:

-

A quartz tube is packed with silver wool or silver sulfide.

-

The tube is placed in a furnace and connected to a high-vacuum line. A cold trap is placed between the furnace and the vacuum pump.

-

A sample of S₄N₄ is placed in a separate flask connected to the inlet of the quartz tube.

-

The system is evacuated to a pressure of approximately 1 mmHg.

-

The furnace is heated to 250-300 °C.

-

The S₄N₄ is gently heated to sublime it, and the vapor is passed through the hot quartz tube.

-

The S₄N₄ decomposes, and the resulting S₂N₂ is collected as a white crystalline solid in the liquid nitrogen cold trap.

-

The collected S₂N₂ should be stored at low temperatures and handled with extreme care.

Characterization Methods

FTIR and Raman Spectroscopy: Vibrational spectroscopy is a primary tool for the characterization of S₂N₂.

-

FTIR Spectroscopy: A sample of S₂N₂ can be prepared as a thin film by sublimation onto a cold (e.g., 77 K) infrared-transparent window (e.g., KBr or CsI) under vacuum. The spectrum is then recorded using a standard FTIR spectrometer.

-

Raman Spectroscopy: Due to its instability, Raman spectra of S₂N₂ are typically recorded on solid samples at low temperatures. A crystalline sample is placed in a sealed capillary and cooled, and the spectrum is excited using a low-power laser to avoid decomposition.

Reactivity of this compound

Quantum chemical calculations have provided significant insights into the reactivity of S₂N₂. Its unique electronic structure makes it susceptible to various reactions, including polymerization, reactions with Lewis acids, and electrochemical reduction.

Polymerization to (SN)x

The solid-state polymerization of S₂N₂ to form the metallic polymer (SN)x is a topochemical reaction that has been studied computationally.[7] Theoretical models suggest that the polymerization is initiated by the thermal or photochemical cleavage of an S-N bond in the S₂N₂ ring, followed by a chain propagation mechanism.

Reactions with Lewis Acids

S₂N₂ acts as a Lewis base and reacts with various Lewis acids, such as boron trihalides (BX₃) and antimony pentachloride (SbCl₅), to form adducts.[3] Computational studies can elucidate the nature of the coordinate bond and the structural changes upon adduct formation. In some cases, the initial adduct can rearrange to form more stable products.

Electrochemical Reduction

Cyclic voltammetry studies have shown that S₂N₂ undergoes irreversible reduction. Computational modeling can help to identify the species formed at each reduction step and the subsequent chemical reactions.[8] The initial one-electron reduction leads to the radical anion [S₂N₂]⁻•, which is highly reactive.

Computational Workflow

A typical computational workflow for studying S₂N₂ involves several steps, from initial structure optimization to the calculation of various molecular properties.

Conclusion

Quantum chemical calculations have proven to be an indispensable tool for understanding the fundamental properties of this compound. They have provided a detailed picture of its complex electronic structure, accurately predicted its molecular geometry and vibrational frequencies, and offered valuable insights into its reactivity. As computational methods continue to advance in accuracy and efficiency, they will undoubtedly play an even more significant role in the future exploration of S₂N₂ and other novel sulfur-nitrogen compounds, potentially leading to the design of new materials and molecules with unique properties and applications.

References

- 1. Tetrasulfur tetranitride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. PREPARATION OF this compound, S2N2, AND ITS REACTIONS WITH LEWIS ACIDS | Semantic Scholar [semanticscholar.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FTIR and Raman spectroscopy - IS2M [is2m.uha.fr]

Reactivity of Disulfur Dinitride with Lewis Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfur dinitride (S₂N₂), a fascinating and highly reactive inorganic heterocyclic compound, has garnered significant interest due to its unique electronic structure and its role as a precursor to the polymeric superconductor, polythiazyl ((SN)ₓ).[1][2] The S₂N₂ molecule is a planar, four-membered ring with alternating sulfur and nitrogen atoms, possessing 6π electrons, which makes it isoelectronic with the cyclic S₄²⁺ dication.[2] The nitrogen atoms in the S₂N₂ ring act as Lewis basic sites, readily reacting with a variety of Lewis acids to form stable adducts. This guide provides an in-depth technical overview of the reactivity of this compound with common Lewis acids, focusing on the synthesis, structure, and spectroscopic properties of the resulting adducts.

Synthesis of this compound (S₂N₂)

The primary precursor for the synthesis of this compound is tetrasulfur tetranitride (S₄N₄). The preparation of S₂N₂ involves the catalytic thermal decomposition of S₄N₄.

Experimental Protocol: Synthesis of S₂N₂ from S₄N₄

Objective: To synthesize crystalline this compound by the thermal cracking of tetrasulfur tetranitride over a silver wool catalyst.

Materials:

-

Tetrasulfur tetranitride (S₄N₄)

-

Silver wool

-

Glass tube furnace

-

Vacuum pump

-

Cold finger condenser (liquid nitrogen)

Procedure:

-

A glass tube is packed with silver wool, which acts as a catalyst.

-

The tube is placed in a furnace and heated to a temperature of 250–300 °C.

-

A low pressure of approximately 1 mmHg is established and maintained within the system using a vacuum pump.[2]

-

Gaseous S₄N₄ is passed over the heated silver wool. The S₄N₄ thermally decomposes, and the resulting sulfur reacts with the silver to form silver sulfide (Ag₂S). This in-situ formed Ag₂S catalyzes the conversion of the remaining S₄N₄ into the four-membered S₂N₂ ring.[3]

-

The volatile S₂N₂ product is collected as colorless crystals on a cold finger condenser maintained at liquid nitrogen temperature (-196 °C).[2]

Safety Note: this compound is shock-sensitive and decomposes explosively above 30 °C.[2] All manipulations should be carried out with extreme caution in a well-ventilated fume hood and behind a safety shield.

Reactivity with Lewis Acids: Adduct Formation

This compound reacts with a range of Lewis acids, forming adducts through coordination at one or both of its nitrogen atoms.[2] The stoichiometry of the adducts depends on the nature of the Lewis acid and the reaction conditions.

Reaction with Antimony Pentachloride (SbCl₅)

S₂N₂ reacts with antimony pentachloride to form both mono- and di-adducts. With an excess of SbCl₅, the diadduct, S₂N₂(SbCl₅)₂, is formed. This diadduct can then react with additional S₂N₂.[3]

Objective: To synthesize the diadduct of this compound and antimony pentachloride.

Materials:

-

This compound (S₂N₂)

-

Antimony pentachloride (SbCl₅)

-

Dichloromethane (CH₂Cl₂) (dry)

Procedure:

-

A solution of S₂N₂ in dry dichloromethane is prepared.

-

An excess of a solution of antimony pentachloride in dry dichloromethane is added to the S₂N₂ solution.

-

The reaction mixture is stirred, leading to the formation of the S₂N₂(SbCl₅)₂ adduct, which can be isolated as a crystalline solid.[3]

Caption: Reaction pathway of S₂N₂ with SbCl₅.

Reaction with Boron Trichloride (BCl₃)

The reaction of S₂N₂ with boron trichloride can yield different products depending on the stoichiometry and reaction conditions. Products such as S₂N₂·BCl₃, S₂N₂(BCl₃)₂, and a polymeric form, (S₂N₂BCl₃)ₓ, have been reported. The diadduct, S₂N₂(BCl₃)₂, can lose a molecule of BCl₃ to form the monoadduct, S₂N₂·BCl₃.[3]

Objective: To synthesize adducts of this compound and boron trichloride.

Materials:

-

This compound (S₂N₂)

-

Boron trichloride (BCl₃)

-

Dichloromethane (CH₂Cl₂) (dry)

Procedure:

-

A solution of S₂N₂ in dry dichloromethane is prepared and cooled.

-

A stoichiometric amount of a solution of BCl₃ in dry dichloromethane is added to the S₂N₂ solution.

-

The specific adduct formed (mono- or di-adduct) can be controlled by the molar ratio of the reactants. The products can be isolated by filtration or evaporation of the solvent under reduced pressure.[3]

Caption: Reaction pathways of S₂N₂ with BCl₃.

Reaction with Aluminum Trichloride (AlCl₃)

Similar to other Lewis acids, S₂N₂ forms adducts with aluminum trichloride, with S₂N₂·2AlCl₃ being a known example.[2]

Structural Characterization

The structures of S₂N₂-Lewis acid adducts are primarily determined by single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional molecular structure of a crystalline S₂N₂-Lewis acid adduct.

Materials:

-

Single crystal of the S₂N₂-Lewis acid adduct

-

Single-crystal X-ray diffractometer

Procedure:

-

A suitable single crystal of the adduct is mounted on the goniometer head of the diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern of the X-rays scattered by the crystal is collected on a detector.

-

The collected data is processed to determine the unit cell dimensions and the symmetry of the crystal.

-

The positions of the atoms within the crystal lattice are determined by solving the phase problem and refining the structural model against the experimental diffraction data. This yields precise bond lengths and angles.[4]

Quantitative Structural Data

The following table summarizes the key structural parameters for the S₂N₂(SbCl₅)₂ adduct as determined by single-crystal X-ray diffraction.[4]

| Parameter | S₂N₂(SbCl₅)₂ [4] |

| Bond Lengths (Å) | |

| S-N (independent 1) | 1.616 (7) |

| S-N (independent 2) | 1.623 (8) |

| Sb-N (independent 1) | 2.281 (10) |

| Sb-N (independent 2) | 2.285 (11) |

| Bond Angles (°) | |

| S-N-S (independent 1) | 95.4 (6) |

| S-N-S (independent 2) | 94.8 (6) |

| N-S-N | 84.9 (4) |

Spectroscopic Characterization

Vibrational spectroscopy (Infrared and Raman) is a powerful tool for characterizing S₂N₂ and its Lewis acid adducts. The coordination of the Lewis acid to the nitrogen atoms of the S₂N₂ ring results in characteristic shifts in the vibrational frequencies.

Experimental Protocol: Infrared and Raman Spectroscopy

Objective: To obtain the vibrational spectra of S₂N₂-Lewis acid adducts to identify characteristic vibrational modes.

Materials:

-

Sample of the S₂N₂-Lewis acid adduct

-

FT-IR spectrometer

-

Raman spectrometer

Procedure (FT-IR):

-

A small amount of the sample is typically mixed with dry KBr and pressed into a pellet.

-

The pellet is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded over a suitable wavelength range.

Procedure (Raman):

-

A small amount of the crystalline sample is placed in a capillary tube or on a microscope slide.

-

The sample is illuminated with a monochromatic laser source.

-

The scattered light is collected and analyzed by the Raman spectrometer to generate the Raman spectrum.

Quantitative Spectroscopic Data

The following table lists the characteristic infrared (IR) absorption frequencies for S₂N₂ and some of its Lewis acid adducts.

| Vibrational Mode | S₂N₂ (cm⁻¹) [5] | S₂N₂·BCl₃ (cm⁻¹) | S₂N₂(SbCl₅)₂ (cm⁻¹) [4] |

| Ring Stretching | ~850 | - | - |

| Out-of-plane deformation | 450-490 | - | - |

Note: Specific vibrational data for the adducts is often reported in primary literature and can vary based on the specific adduct and measurement conditions. The values for the adducts are indicative and may not be exhaustive.

Logical Relationships in Reactivity

The interaction of S₂N₂ with Lewis acids can be summarized in a logical workflow, from the synthesis of the precursor to the formation of various adducts.

Caption: Overall workflow for the synthesis and reactivity studies of S₂N₂.

Conclusion

This compound exhibits a rich and varied reactivity with Lewis acids, leading to the formation of a range of adducts with interesting structural and spectroscopic properties. The ability of the nitrogen atoms in the S₂N₂ ring to act as Lewis bases drives this chemistry. The stability of the S₂N₂ ring is notably enhanced upon coordination to a Lewis acid.[4] A thorough understanding of these reactions, facilitated by detailed experimental protocols and comprehensive characterization data, is crucial for harnessing the potential of these compounds in materials science and synthetic chemistry. Further research into the reactivity of S₂N₂ with a broader range of Lewis acids will undoubtedly continue to unveil novel structures and bonding motifs.

References

An In-depth Technical Guide on the Core Solubility and Physical Properties of Disulfur Dinitride (S₂N₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and physical properties of disulfur dinitride (S₂N₂), a unique inorganic heterocyclic compound. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize sulfur-nitrogen compounds in their work. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of its chemical behavior.

Physical and Chemical Properties

This compound is a colorless, crystalline solid with the chemical formula S₂N₂ and a molar mass of 92.1444 g/mol .[1] It is a four-membered ring compound with alternating sulfur and nitrogen atoms, resulting in a nearly square and planar molecular geometry.[1] The S–N bond lengths are approximately 165.1 pm and 165.7 pm, with bond angles close to 90°.[1] S₂N₂ is isoelectronic with the cyclic S₄²⁺ dication and possesses 6π electrons.[1]

A critical characteristic of S₂N₂ is its instability. It is shock-sensitive and decomposes explosively at temperatures above 30°C.[1][2] It also readily sublimes.[1]

Table 1: Physical and Chemical Properties of S₂N₂

| Property | Value | Reference |

| Chemical Formula | S₂N₂ | [1] |

| Molar Mass | 92.1444 g/mol | [1] |

| Appearance | Colorless crystals | [1] |

| Molecular Geometry | Almost square and planar | [1] |

| S–N Bond Length | 165.1 pm and 165.7 pm | [1] |

| Bond Angles | ~90° | [1] |

| Decomposition Temperature | > 30°C (explosive) | [1][2] |

| Key Characteristics | Shock-sensitive, readily sublimes | [1] |

Solubility Profile

S₂N₂ is known to be soluble in diethyl ether.[1] It has also been mentioned to be soluble in carbon disulfide and benzene.[3] It is crucial to note that S₂N₂ reacts with water, leading to its polymerization into tetrasulfur tetranitride (S₄N₄).[1] Therefore, all solvents and equipment must be scrupulously dry when handling this compound.

Table 2: Qualitative Solubility of S₂N₂

| Solvent | Solubility | Reference |

| Diethyl Ether | Soluble | [1] |

| Carbon Disulfide | Soluble | [3] |

| Benzene | Soluble | [3] |

| Water | Reacts to form S₄N₄ | [1] |

Experimental Protocols

3.1. Synthesis of this compound (S₂N₂)

The primary and most cited method for synthesizing S₂N₂ is the thermal decomposition of tetrasulfur tetranitride (S₄N₄) vapor over a silver catalyst.

Materials:

-

Tetrasulfur tetranitride (S₄N₄)

-

Silver metal wool

-

Quartz tube

-

Furnace

-

Low-pressure vacuum system (capable of maintaining ~1 mmHg)

-

Cold trap (e.g., liquid nitrogen)

Procedure:

-

Place a plug of silver metal wool into a quartz tube.

-

Heat the quartz tube containing the silver wool to a temperature of 250–300 °C using a tube furnace.

-

Reduce the pressure within the system to approximately 1 mmHg.

-

Gently heat the S₄N₄ starting material to induce sublimation.

-

Pass the gaseous S₄N₄ over the heated silver wool. The S₄N₄ will decompose, and the resulting S₂N₂ will be formed. The silver reacts with sulfur byproducts to form silver sulfide (Ag₂S), which also acts as a catalyst.[1]

-

The S₂N₂ product, being volatile, will pass through the tube.

-

Collect the crystalline S₂N₂ in a cold trap cooled with liquid nitrogen.

-

Caution: S₂N₂ is explosive and shock-sensitive. This synthesis should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

3.2. Characterization of S₂N₂

Standard analytical techniques for the characterization of S₂N₂ include:

-

X-ray Crystallography: To determine the solid-state structure, including bond lengths and angles.

-

Infrared (IR) and Raman Spectroscopy: To identify the vibrational modes of the S-N ring.

-

Mass Spectrometry: To confirm the molecular weight.

Due to the instability of S₂N₂, in-situ and low-temperature measurements are often necessary.

Reactivity and Decomposition

4.1. Thermal Decomposition

As previously mentioned, S₂N₂ is thermally unstable and decomposes explosively above 30°C. The decomposition reaction is rapid and exothermic, producing nitrogen gas and elemental sulfur.

Caption: Thermal decomposition pathway of S₂N₂.

4.2. Polymerization to Polythiazyl ((SN)n)

In the solid state, S₂N₂ spontaneously polymerizes to form the metallic conductor, polythiazyl, ((SN)n).[1] This polymerization can also be initiated by traces of water, which first leads to the formation of S₄N₄.[1]

Caption: Polymerization of S₂N₂ to polythiazyl.

4.3. Reaction with Lewis Acids

S₂N₂ acts as a Lewis base and reacts with various Lewis acids to form adducts through its nitrogen atoms. Examples include reactions with boron trichloride (BCl₃) and antimony pentachloride (SbCl₅).[1]

Caption: Adduct formation of S₂N₂ with Lewis acids.

Safety and Handling

Due to its explosive and shock-sensitive nature, S₂N₂ must be handled with extreme caution. Key safety considerations include:

-

Temperature Control: All manipulations should be carried out at low temperatures, preferably below its decomposition point of 30°C.

-

Exclusion of Water: S₂N₂ reacts with water, so all glassware and solvents must be rigorously dried.

-

Shock Prevention: Avoid any mechanical shock, friction, or sudden changes in pressure.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a face shield, and protective clothing, is mandatory. All work should be conducted behind a blast shield.

-

Small Quantities: Synthesize and handle only small quantities of S₂N₂ at a time.

This technical guide provides a summary of the currently available information on the solubility and physical properties of this compound. Researchers are advised to consult primary literature and exercise extreme caution when working with this hazardous material.

References

Methodological & Application

Lab-Scale Synthesis of Crystalline Disulfur Dinitride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of crystalline disulfur dinitride (S₂N₂). The synthesis involves the thermal decomposition of tetrasulfur tetranitride (S₄N₄) over a silver wool catalyst. Also included are protocols for the synthesis of the S₄N₄ precursor and the purification of S₂N₂ via vacuum sublimation. This document outlines the necessary equipment, reagents, safety precautions, and characterization data for these highly reactive and explosive compounds.

Introduction

This compound (S₂N₂) is a unique inorganic heterocyclic compound with a square planar ring structure.[1] It is a colorless, crystalline solid that is highly volatile and reactive.[1] S₂N₂ is a key precursor in the synthesis of the polymeric superconductor, polythiazyl ((SN)ₓ). Due to its instability and explosive nature, the synthesis and handling of S₂N₂ require specialized equipment and stringent safety measures. This guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and characterization of crystalline S₂N₂.

Synthesis of Tetrasulfur Tetranitride (S₄N₄)

The precursor for S₂N₂ synthesis, tetrasulfur tetranitride (S₄N₄), is a shock- and temperature-sensitive explosive.[1] Extreme caution must be exercised during its synthesis and handling.

Reaction Scheme

6 S₂Cl₂ + 16 NH₃ → S₄N₄ + S₈ + 12 NH₄Cl

Experimental Protocol

This protocol is adapted from established methods for the synthesis of S₄N₄.

Materials and Reagents:

-

Disulfur dichloride (S₂Cl₂)

-

Ammonia (NH₃), gas

-

Carbon tetrachloride (CCl₄), dry

-

Dioxane, dry

-

Benzene

-

Three-neck round-bottom flask (2 L)

-

Gas inlet tube

-

Mechanical stirrer

-

Gas outlet with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Soxhlet extractor

-

Rotary evaporator

Procedure:

-

Set up a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet protected by a drying tube.

-

Charge the flask with 1.5 L of dry carbon tetrachloride.

-

Cool the flask in an ice bath and begin vigorous stirring.

-

Bubble a steady stream of dry ammonia gas through the stirred solution.

-

While maintaining the ammonia flow, add a solution of 60 mL of disulfur dichloride in 200 mL of carbon tetrachloride dropwise over a period of 1 hour.

-

After the addition is complete, continue bubbling ammonia gas for an additional 30 minutes.

-

Stop the ammonia flow and allow the reaction mixture to stir at room temperature for 1 hour.

-

Filter the reaction mixture to remove the solid ammonium chloride and elemental sulfur.

-

Wash the solid residue with carbon tetrachloride.

-

Combine the filtrate and washings and remove the solvent using a rotary evaporator. The crude product is an orange-red solid.

-

The crude S₄N₄ is purified by Soxhlet extraction with dry dioxane, followed by recrystallization from benzene to yield orange-red needles.[2]

Yield: The yield of purified S₄N₄ is typically in the range of 40-50%.[2]

Synthesis of Crystalline this compound (S₂N₂)

The synthesis of S₂N₂ is achieved through the catalytic thermal decomposition of S₄N₄ in a vacuum.

Reaction Scheme

S₄N₄ --(Ag₂S catalyst, 250-300 °C, <1 mmHg)--> 2 S₂N₂

Experimental Setup

The apparatus consists of a Pyrex tube heated by a tube furnace. One end of the tube contains the S₄N₄ precursor, the middle section is packed with silver wool, and the other end is connected to a cold trap to collect the crystalline S₂N₂. The entire system is maintained under a high vacuum.

Experimental Protocol

Materials and Reagents:

-

Tetrasulfur tetranitride (S₄N₄), purified

-

Silver wool

-

Pyrex tube

-

Tube furnace

-

Cold finger or cold trap

-

High-vacuum pump (<10⁻⁴ Torr)

-

Heating tape

Procedure:

-

Pack the central part of a Pyrex tube with a generous amount of silver wool.

-

Place a sample boat containing approximately 1.0 g of purified S₄N₄ in the upstream end of the tube.

-

At the downstream end of the tube, attach a cold finger or a cold trap cooled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).

-

Assemble the apparatus and evacuate the system to a pressure of <10⁻⁴ Torr.

-

Heat the section of the tube containing the silver wool to 250-300 °C using a tube furnace.

-

Gently heat the S₄N₄ sample to around 80-90 °C using a heating tape to allow it to sublime and pass over the hot silver wool.

-

Colorless crystals of S₂N₂ will deposit on the cold finger.

-

Continue the process until all the S₄N₄ has been consumed.

-

Once the reaction is complete, allow the apparatus to cool to room temperature while still under vacuum.

-

Carefully vent the system with an inert gas (e.g., argon or nitrogen) before collecting the S₂N₂ crystals.

Yield: The yield of S₂N₂ is typically high, but it is often used immediately for subsequent reactions due to its instability. A typical experiment starting with 1.20 g of S₄N₄ can be expected to yield a significant amount of S₂N₂, which upon polymerization yields approximately 0.694 g of (SN)x.[3]

Purification of this compound (S₂N₂)

S₂N₂ is purified by vacuum sublimation. This process should be performed with extreme care due to the compound's thermal instability.

Experimental Protocol

Materials and Reagents:

-

Crude this compound (S₂N₂)

-

Sublimation apparatus

-

Cold finger

-

High-vacuum pump

-

Heating mantle or oil bath

Procedure:

-

Transfer the crude S₂N₂ into the bottom of a sublimation apparatus under an inert atmosphere.

-

Insert the cold finger and ensure all joints are properly sealed.

-

Evacuate the apparatus to a pressure of approximately 10⁻² Torr.[1]

-

Cool the cold finger with a suitable coolant.

-

Gently heat the bottom of the apparatus using a heating mantle or oil bath. S₂N₂ readily sublimes at room temperature under vacuum.[1]

-

Continue the sublimation until a sufficient amount of pure, colorless crystals have deposited on the cold finger.

-

Allow the apparatus to cool to room temperature before venting with an inert gas.

Characterization of Crystalline this compound

Crystalline S₂N₂ has been characterized by various spectroscopic and crystallographic techniques.

Structural and Spectroscopic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a (Å) | 4.153(6) | [3] |

| b (Å) | 4.439(5) | [3] |

| c (Å) | 7.637(12) | [3] |

| β (°) | 109.7(1) | [3] |

| S-N Bond Length (Å) | 1.651 and 1.657 | [4] |

| N-S-N Bond Angle (°) | ~90 | [4] |

| S-N-S Bond Angle (°) | ~90 | [4] |

| IR Absorption (cm⁻¹) | 837, 471, 353 | [3] |

| Raman Shift (cm⁻¹) | 845, 475, 360, 275, 180 | [3] |

Safety Precautions

Extreme caution is required when working with S₄N₄ and S₂N₂.

-

Explosion Hazard: Both S₄N₄ and S₂N₂ are highly explosive and sensitive to shock, friction, and heat. S₂N₂ decomposes explosively above 30 °C.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, and protective clothing. It is highly recommended to work behind a blast shield.

-

Handling: Handle these compounds in small quantities. Avoid grinding or applying any mechanical stress. Use plastic or ceramic spatulas instead of metal ones.

-

Storage: Store S₄N₄ and S₂N₂ in a designated explosives storage cabinet, away from heat, light, and incompatible materials. S₂N₂ should be stored at low temperatures.

-

Waste Disposal: Dispose of all waste materials containing sulfur nitrides according to institutional safety guidelines for explosive materials.

-

Precursor Hazards: Disulfur dichloride is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate gloves and eye protection. Ammonia is a corrosive and toxic gas.

Experimental Workflows and Diagrams

Synthesis of S₄N₄

Caption: Workflow for the synthesis and purification of S₄N₄.

Synthesis of S₂N₂

Caption: Workflow for the synthesis of crystalline S₂N₂.

Chemical Transformations

Caption: Key chemical transformations in the synthesis of S₂N₂.

References

Application Notes and Protocols for Disulfur Dinitride (S₂N₂)

For Researchers, Scientists, and Drug Development Professionals

WARNING: EXTREME HAZARD

Overview and Properties

Disulfur dinitride is an inorganic compound with the formula S₂N₂. It consists of a four-membered ring with alternating sulfur and nitrogen atoms, forming a virtually square and planar molecule.[1][2] It serves as a key precursor to the metallic polymer, polythiazyl ((SN)ₓ).[2]

-

Appearance: Colorless, crystalline solid.[2]

-

Key Characteristics: Readily sublimes and is soluble in diethyl ether.[2] In the solid state, it will spontaneously polymerize.[2]

-

Reactivity: Traces of water will cause polymerization into tetrasulfur tetranitride (S₄N₄).[2] It also forms adducts with Lewis acids.[2][3]

Quantitative Data Summary

The table below summarizes the known physical and explosive properties of S₂N₂. The lack of specific, publicly available data on impact and friction sensitivity necessitates treating it as a primary explosive.

| Property | Value / Observation | Citation(s) |

| Chemical Formula | S₂N₂ | [2] |

| Molar Mass | 92.14 g/mol | [2] |

| Appearance | Colorless Crystalline Solid | [2] |

| Decomposition Temperature | Decomposes explosively > 30°C | [1][2] |

| Impact Sensitivity | Data not available. Treat as extremely shock-sensitive. | [1][2] |

| Friction Sensitivity | Data not available. Treat as extremely friction-sensitive. | |

| Solubility | Soluble in diethyl ether. | [2] |

Safety and Handling Protocols

Adherence to these protocols is mandatory for any work involving S₂N₂.

Engineering Controls

-

Fume Hood: All work must be conducted in a certified chemical fume hood with the sash positioned as low as possible.

-

Blast Shield: A portable, weighted blast shield made of polycarbonate or a similar material must be placed between the user and the apparatus at all times.

-

Vacuum Systems: Operations at low pressure, such as sublimation for synthesis, must be conducted with appropriate shielding for the vacuum trap and pump.

Personal Protective Equipment (PPE)

-